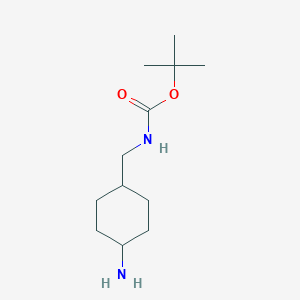![molecular formula C34H50N4O7S B061757 [(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate CAS No. 159565-69-2](/img/structure/B61757.png)
[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-(2-(((1,1-dimethylethyl)amino)carbonyl)-4-((3-hydroxyphenyl)methyl)-1-piperazinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, tetrahydro-2-(1-methylethyl)-1,1-dioxido-3-thienyl ester, (2R-(2alpha,3alpha(1S*,2R*,3(S*))))- is a complex organic compound with a unique structure that combines multiple functional groups
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the structure can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
相似化合物的比较
This compound can be compared with other similar compounds, such as:
Carbamic acid, [(3-hydroxyphenyl)(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties.
Carbamic acid, N-[(3-hydroxyphenyl)phenylmethyl]-, 1,1-dimethylethyl ester: Another similar compound with variations in the functional groups, affecting its reactivity and applications.
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
159565-69-2 |
|---|---|
分子式 |
C34H50N4O7S |
分子量 |
658.8 g/mol |
IUPAC 名称 |
[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C34H50N4O7S/c1-23(2)31-30(14-17-46(31,43)44)45-33(42)35-27(19-24-10-7-6-8-11-24)29(40)22-38-16-15-37(20-25-12-9-13-26(39)18-25)21-28(38)32(41)36-34(3,4)5/h6-13,18,23,27-31,39-40H,14-17,19-22H2,1-5H3,(H,35,42)(H,36,41)/t27-,28-,29+,30+,31+/m0/s1 |
InChI 键 |
DMISINIQIKNYRB-OXMBMXHISA-N |
SMILES |
CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CCN(CC3C(=O)NC(C)(C)C)CC4=CC(=CC=C4)O)O |
手性 SMILES |
CC(C)[C@@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3CCN(C[C@H]3C(=O)NC(C)(C)C)CC4=CC(=CC=C4)O)O |
规范 SMILES |
CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CCN(CC3C(=O)NC(C)(C)C)CC4=CC(=CC=C4)O)O |
Key on ui other cas no. |
159565-69-2 |
同义词 |
[(2R,3R)-1,1-dioxo-2-propan-2-yl-thiolan-3-yl] N-[(2S,3R)-3-hydroxy-4- [(2S)-4-[(3-hydroxyphenyl)methyl]-2-(tert-butylcarbamoyl)piperazin-1-y l]-1-phenyl-butan-2-yl]carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


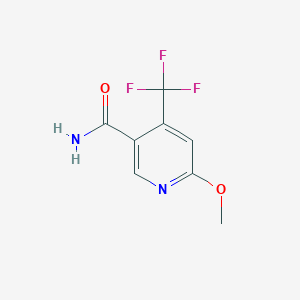
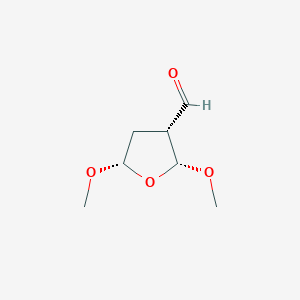
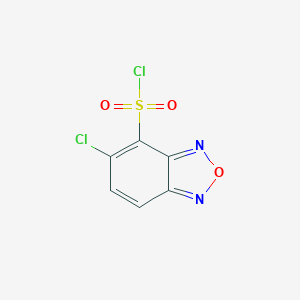

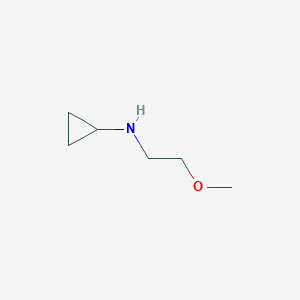
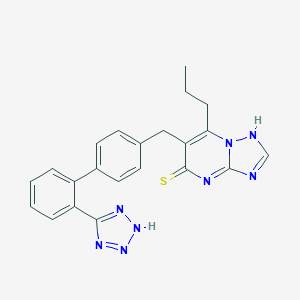
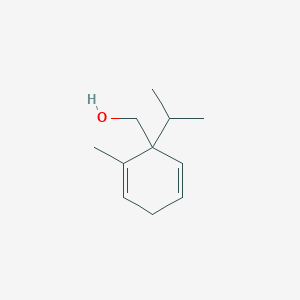
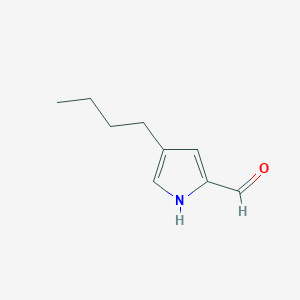
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
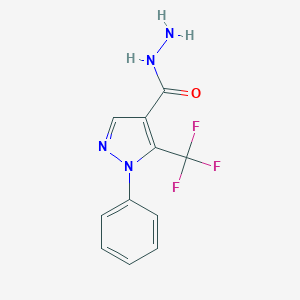
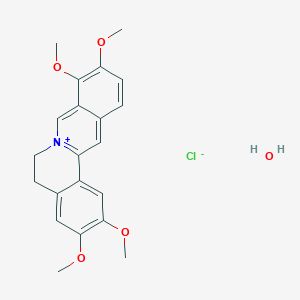
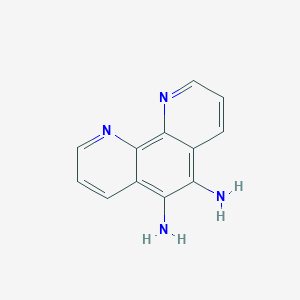
![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
